molecular formula C13H18O3 B13883002 Methyl 5-(2-methoxyethyl)-2,3-dimethylbenzoate

Methyl 5-(2-methoxyethyl)-2,3-dimethylbenzoate

Cat. No.: B13883002
M. Wt: 222.28 g/mol
InChI Key: JDVWUIWLMSQUSW-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyethyl)-2,3-dimethylbenzoate is an organic compound with a complex structure that includes a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxyethyl)-2,3-dimethylbenzoate typically involves the esterification of 5-(2-methoxyethyl)-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyethyl)-2,3-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 5-(2-methoxyethyl)-2,3-dimethylbenzoic acid.

    Reduction: 5-(2-methoxyethyl)-2,3-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-methoxyethyl)-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(2-methoxyethyl)-2,3-dimethylbenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The ester group can be targeted by esterases, leading to the formation of the corresponding carboxylic acid and alcohol, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A solvent with similar structural features but different applications.

    Methyl nicotinate: Another ester with applications in medicinal chemistry.

Uniqueness

Methyl 5-(2-methoxyethyl)-2,3-dimethylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyethyl group and dimethyl substitution on the benzene ring differentiate it from other esters and contribute to its unique properties.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 5-(2-methoxyethyl)-2,3-dimethylbenzoate

InChI

InChI=1S/C13H18O3/c1-9-7-11(5-6-15-3)8-12(10(9)2)13(14)16-4/h7-8H,5-6H2,1-4H3

InChI Key

JDVWUIWLMSQUSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)OC)CCOC

Origin of Product

United States

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